molecular formula C15H13N3O5 B15020849 2-hydroxy-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide

2-hydroxy-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B15020849
M. Wt: 315.28 g/mol
InChI Key: NVYBJIDPZBZUAM-CXUHLZMHSA-N
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Description

2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-2-phenylacetohydrazide and 3-hydroxy-4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and DNA. The compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. Additionally, it can intercalate into DNA, disrupting its function and leading to potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N’-[(2-hydroxy-3-methoxyphenyl)methylidene]-benzohydrazone
  • 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]-benzohydrazide
  • 2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide

Uniqueness

2-hydroxy-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C15H13N3O5

Molecular Weight

315.28 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H13N3O5/c19-13-8-10(6-7-12(13)18(22)23)9-16-17-15(21)14(20)11-4-2-1-3-5-11/h1-9,14,19-20H,(H,17,21)/b16-9+

InChI Key

NVYBJIDPZBZUAM-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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